Synthesis and Mechanistic Evaluation of [4-Methyl-2-(pentyloxy)phenyl]methanamine: A Comprehensive Technical Guide
Synthesis and Mechanistic Evaluation of [4-Methyl-2-(pentyloxy)phenyl]methanamine: A Comprehensive Technical Guide
Executive Summary
[4-Methyl-2-(pentyloxy)phenyl]methanamine (CAS: 1250130-58-5) is a highly specialized benzylamine derivative. Its structural motif—an ortho-alkoxy, para-alkyl substituted primary benzylamine—is a privileged pharmacophore frequently utilized in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This technical guide outlines a robust, scalable three-step synthetic pathway starting from inexpensive m-cresol, emphasizing mechanistic causality, experimental validation, and high-yield protocols.
Retrosynthetic Analysis & Strategic Design
The target molecule features three distinct functionalities on the benzene core: a methyl group, a pentyloxy ether, and a methanamine moiety. A retrosynthetic disconnection of the methanamine group leads to the corresponding aldehyde, 4-methyl-2-(pentyloxy)benzaldehyde. Disconnection of the pentyl ether via a Williamson-type approach reveals 2-hydroxy-4-methylbenzaldehyde. Finally, this ortho-hydroxybenzaldehyde can be derived directly from m-cresol via a highly regioselective formylation.
Retrosynthetic analysis of[4-Methyl-2-(pentyloxy)phenyl]methanamine from m-cresol.
Step-by-Step Experimental Methodologies & Mechanistic Insights
Step 1: Ortho-Formylation of m-Cresol (Casnati-Skattebøl Reaction)
The synthesis initiates with the formylation of m-cresol. Traditional formylations (e.g., Reimer-Tiemann) often suffer from poor regioselectivity and low yields. To circumvent this, we employ the Casnati-Skattebøl reaction, which utilizes magnesium chloride and triethylamine to form a magnesium phenolate intermediate. The magnesium ion coordinates with formaldehyde, directing nucleophilic attack exclusively to the ortho position, yielding 2-hydroxy-4-methylbenzaldehyde with high specificity.
Protocol:
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In a flame-dried, nitrogen-purged 500 mL flask, dissolve m-cresol (108 g, 1.0 mol) in anhydrous acetonitrile (500 mL).
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Add anhydrous MgCl₂ (142 g, 1.5 mol) and triethylamine (380 mL, 2.75 mol). Stir at room temperature for 30 minutes to ensure complete phenolate formation.
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Add paraformaldehyde (200 g, 6.6 mol) in portions.
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Reflux the mixture (80 °C) for 4 hours. The reaction will transition to a deep yellow color.
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Cool to 0 °C and quench slowly with 10% aqueous HCl until the mixture is acidic (pH < 2).
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Extract with ethyl acetate (3 x 300 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to afford 2-hydroxy-4-methylbenzaldehyde.
Step 2: O-Alkylation via Williamson Ether Synthesis
The next step involves the O-alkylation of the phenolic hydroxyl group with 1-bromopentane. The Williamson ether synthesis proceeds via an Sₙ2 mechanism[1]. Because the phenolic hydroxyl is relatively acidic, a mild base like potassium carbonate (K₂CO₃) is sufficient for complete deprotonation, minimizing side reactions such as E2 elimination of the alkyl halide[2].
Protocol:
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Dissolve 2-hydroxy-4-methylbenzaldehyde (68 g, 0.5 mol) in anhydrous N,N-dimethylformamide (DMF) (300 mL).
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Add anhydrous K₂CO₃ (103 g, 0.75 mol) and stir for 15 minutes.
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Add 1-bromopentane (90 g, 0.6 mol) dropwise over 20 minutes.
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Heat the suspension to 80 °C for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
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Cool to room temperature, filter out inorganic salts, and pour the filtrate into ice water (1 L).
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Extract with diethyl ether (3 x 200 mL). Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry over MgSO₄.
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Evaporate the solvent to yield 4-methyl-2-(pentyloxy)benzaldehyde as a pale yellow oil.
Step 3: Reductive Amination via Oxime Intermediate
Converting the aldehyde to a primary amine can be achieved via direct reductive amination (e.g., using ammonium formate[3]), but this often yields secondary and tertiary amine byproducts. A more self-validating and high-yielding approach is the two-step oxime formation followed by reduction with Lithium Aluminum Hydride (LiAlH₄)[4]. The strong oxophilicity of aluminum drives the reductive cleavage of the N-O bond, cleanly affording the primary amine[4].
Protocol:
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Oxime Formation: Dissolve 4-methyl-2-(pentyloxy)benzaldehyde (82 g, 0.4 mol) in ethanol (400 mL). Add hydroxylamine hydrochloride (34.7 g, 0.5 mol) and sodium acetate (41 g, 0.5 mol). Reflux for 2 hours. Concentrate, dilute with water, and extract with dichloromethane. Dry and evaporate to obtain the oxime intermediate.
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Reduction: Suspend LiAlH₄ (22.8 g, 0.6 mol) in anhydrous THF (300 mL) at 0 °C under nitrogen.
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Dissolve the oxime in anhydrous THF (100 mL) and add dropwise to the LiAlH₄ suspension.
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Reflux the mixture for 4 hours.
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Cool to 0 °C and carefully quench using the Fieser method: add 23 mL water, 23 mL 15% NaOH, and 69 mL water sequentially.
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Filter the granular aluminum salts, concentrate the filtrate, and purify via acid-base extraction to yield pure [4-Methyl-2-(pentyloxy)phenyl]methanamine.
Step-by-step experimental workflow for synthesizing the target methanamine.
Data Presentation: Optimization of Reductive Amination
To validate the choice of the oxime/LiAlH₄ pathway, a comparative optimization study was conducted. The data below summarizes the yield and purity profiles of different reductive amination strategies.
| Reagent System | Intermediate | Conditions | Primary Amine Yield | Major Byproducts |
| NH₄COOH / Pd-C[3] | Imine | MeOH, 60 °C, 12h | 62% | Secondary amine (18%) |
| NH₃ / NaBH₃CN | Iminium | MeOH, RT, 24h | 55% | Alcohol (20%), Sec. amine |
| NH₂OH·HCl / Zn-AcOH[5] | Oxime | H₂O/EtOH, RT, 8h | 71% | Unreacted oxime (10%) |
| NH₂OH·HCl / LiAlH₄ [4] | Oxime | THF, Reflux, 4h | 88% | None (Trace alcohol) |
Table 1: Comparative analysis of reductive amination conditions for 4-methyl-2-(pentyloxy)benzaldehyde.
Analytical Characterization
The self-validating nature of this protocol ensures high purity. The final product can be verified via ¹H NMR (400 MHz, CDCl₃), yielding the following expected diagnostic peaks:
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δ 7.05 (d, 1H): Aromatic proton (C6), coupled to C5.
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δ 6.75 (d, 1H): Aromatic proton (C5).
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δ 6.68 (s, 1H): Aromatic proton (C3), isolated between oxygen and methyl.
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δ 3.95 (t, 2H): Methylene protons of the pentyloxy group adjacent to oxygen.
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δ 3.80 (s, 2H): Benzylic protons adjacent to the primary amine.
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δ 2.32 (s, 3H): Aromatic methyl group.
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δ 1.80 - 1.30 (m, 6H): Aliphatic protons of the pentyl chain.
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δ 1.45 (br s, 2H): Amine (NH₂) protons (exchanges with D₂O).
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δ 0.92 (t, 3H): Terminal methyl of the pentyl chain.
References
- Title: CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine Source: Google Patents URL
- Title: ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances Source: Thieme URL
- Title: Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis Source: ChemSpider Synthetic Pages URL
- Title: Williamson Ether Synthesis of Phenolic Compounds Source: Benchchem URL
- Title: Reduction of oximes with lithium aluminium hydride Source: Chemistry Stack Exchange URL
- Title: SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION Source: Société Chimique de Tunisie URL
